

An In-depth Technical Guide to 2-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Chlorobenzyl chloride*

Cat. No.: B057291

[Get Quote](#)

This guide provides a comprehensive overview of **2-Chlorobenzyl chloride**, a significant chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, synthesis, and safety protocols.

Molecular Structure and Properties

2-Chlorobenzyl chloride, with the CAS number 611-19-8, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a chlorine atom and a chloromethyl group at adjacent positions (ortho-substitution). This unique arrangement of functional groups imparts specific reactivity to the molecule, making it a versatile precursor in organic synthesis.

The molecular formula of **2-Chlorobenzyl chloride** is $C_7H_6Cl_2$.^{[1][2]} Its molecular weight is 161.03 g/mol .^{[1][2][3]} The compound is also known by several synonyms, including α ,2-Dichlorotoluene and 1-chloro-2-(chloromethyl)benzene.^[4]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ Cl ₂	[1][2]
Molecular Weight	161.03 g/mol	[1][2][3]
CAS Number	611-19-8	[2][3]
Appearance	Colorless to pale yellow liquid	[2][5]
Boiling Point	213-214 °C	[3]
Melting Point	-13 °C	[6]
Density	1.274 g/mL at 25 °C	[3]
Refractive Index	1.559 (n _{20/D})	[3]
Vapor Density	5.5 (vs air)	[3]
Vapor Pressure	3 mmHg at 84 °C	[3]
Flash Point	82 °C (closed cup)	
Solubility	Insoluble in water	[7]

Below is a diagram representing the molecular structure of **2-Chlorobenzyl chloride**.

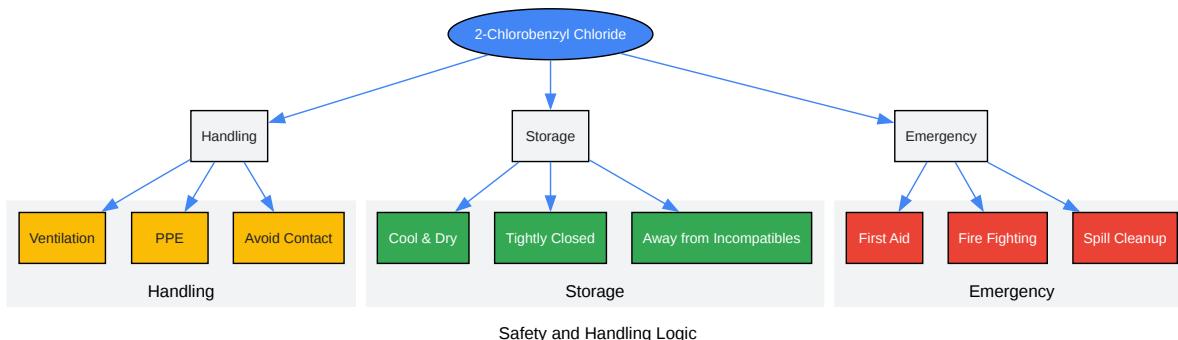
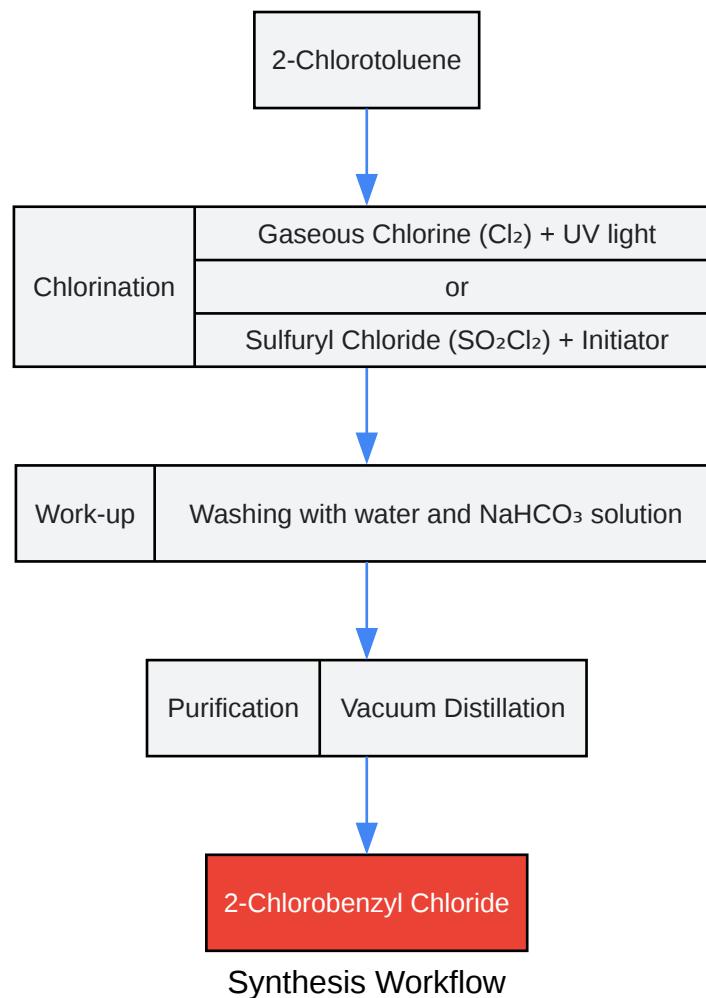
Caption: Molecular Structure of **2-Chlorobenzyl Chloride**

Experimental Protocols

Synthesis of **2-Chlorobenzyl Chloride**

A common method for the preparation of **2-Chlorobenzyl chloride** is the side-chain chlorination of 2-chlorotoluene. This reaction is typically initiated by a radical initiator and proceeds via a free-radical mechanism.

Method 1: Chlorination with Gaseous Chlorine[6]



- Materials: 2-chlorotoluene, gaseous chlorine, radical initiator (e.g., UV light, AIBN).
- Procedure:

- 2-chlorotoluene is heated to its boiling point in a reaction vessel equipped with a reflux condenser and a gas inlet tube.
- A steady stream of dry chlorine gas is bubbled through the boiling 2-chlorotoluene.
- The reaction is irradiated with UV light to initiate the chlorination process.
- The progress of the reaction is monitored by measuring the increase in weight of the reaction mixture.
- Once the theoretical weight increase is achieved, the chlorination is stopped.
- The crude product is then purified by vacuum distillation.

Method 2: Chlorination with Sulfuryl Chloride[6]

- Materials: 2-chlorotoluene, sulfuryl chloride (SO_2Cl_2), benzoyl peroxide or azo-bis-isobutyronitrile (AIBN).
- Procedure:
 - A mixture of 2-chlorotoluene and sulfuryl chloride (in a molar ratio of 1.2:1) is placed in a round-bottom flask fitted with a reflux condenser.
 - A catalytic amount of benzoyl peroxide or AIBN is added to the mixture.
 - The mixture is heated to reflux. Additional portions of the initiator are added at regular intervals (e.g., every hour).
 - The reaction is considered complete when the evolution of gas (SO_2 and HCl) ceases.
 - The reaction mixture is cooled and then washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.
 - The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then purified by fractional distillation under reduced pressure.

Below is a workflow diagram for the synthesis of **2-Chlorobenzyl chloride** via chlorination of 2-chlorotoluene.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. labproinc.com [labproinc.com]
- 6. prepchem.com [prepchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorobenzyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057291#2-chlorobenzyl-chloride-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com